N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule combining two pharmacologically significant motifs: a 1,2,4-triazole ring and an adamantane core. The adamantane moiety, known for its rigid, lipophilic structure, enhances membrane permeability and target binding, while the 1,2,4-triazole scaffold contributes to diverse biological activities through hydrogen bonding and electronic interactions . The compound features a butyl group at the N4 position of the triazole and a methylsulfanyl (-SCH₃) substituent at C5, linked via a methylene bridge to the adamantane-1-carboxamide group.
Properties
IUPAC Name |
N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4OS/c1-3-4-5-23-16(21-22-18(23)25-2)12-20-17(24)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-15H,3-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQGNXZIHNNMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC)CNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the Adamantane Core: The adamantane core is introduced through a nucleophilic substitution reaction, where the triazole ring is reacted with an adamantane derivative.
Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate compound is reacted with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as an antiviral or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific properties such as enhanced stability or conductivity.
Industrial Chemistry: It can serve as a precursor for the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Adamantane-1,2,4-Triazole Derivatives with Varying Substituents
Key structural analogues include derivatives synthesized by Odyntsova et al. , which differ in substituents at the triazole’s N4 and C5 positions (Table 1).
Key Observations :
- However, longer alkyl chains (e.g., Ia’s butylthio group) may reduce solubility, as seen in lower melting points .
- C5 Substituent Effects: The methylsulfanyl group (-SCH₃) in the target compound is less polar than the thione (-S) in I/II or the dimethylaminoethyl group in . This may limit water solubility but improve metabolic stability compared to thiol-containing derivatives.
- Biological Activity: The dimethylaminoethyl derivative demonstrates direct antibacterial activity, suggesting that polar C5 substituents enhance target engagement in hydrophilic environments. In contrast, alkylthio derivatives (e.g., Ia) show stronger antihypoxic effects, likely due to increased membrane permeability .
Adamantane-Triazole Hybrids with Extended Functional Groups
The compound in , N-[(4-butyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, shares the adamantane-carboxamide and triazole core but replaces methylsulfanyl with a tetrahydroquinoline-linked sulfanyl group. This modification introduces a bulky, aromatic side chain, increasing molecular weight (521.71 vs. ~410 for the target compound) and complexity. Such structural changes likely alter pharmacokinetic profiles, favoring prolonged receptor binding but reducing oral bioavailability .
Physicochemical Properties
While specific data for the target compound are unavailable, trends from analogous compounds suggest:
Biological Activity
N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide, a complex organic compound, has garnered attention for its diverse biological activities. This compound integrates a triazole ring and an adamantane core, which are known for their pharmacological properties. The molecular formula is with a molecular weight of approximately 362.49 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Structural Features
The compound's structure includes:
- Triazole Ring : Known for its role in various bioactive compounds, particularly in antifungal and anticancer drugs.
- Adamantane Core : Associated with antiviral properties and structural stability.
- Butyl and Methylsulfanyl Groups : These substituents may enhance solubility and biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies indicate that compounds containing the triazole moiety can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to effective antifungal activity against various strains of fungi.
Anticancer Properties
Research has shown that similar triazole derivatives can inhibit enzymes involved in cancer progression. For instance, compounds with triazole structures have demonstrated:
- Inhibition of Cancer Cell Proliferation : Studies suggest that this compound may interfere with pathways critical to tumor growth.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways.
Antiviral Activity
The adamantane core has been linked to antiviral effects, particularly against influenza viruses. Similar compounds have been studied for their ability to disrupt viral replication mechanisms by targeting viral enzymes.
Case Studies
- Antifungal Efficacy : In vitro studies demonstrated that this compound shows significant antifungal activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
- Anticancer Activity : A study involving human colon cancer (HCT116) cells revealed that derivatives of this compound exhibited IC50 values ranging from 5 to 10 µM, indicating moderate to high anticancer potential compared to standard chemotherapeutics like doxorubicin.
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | Isopropylthio instead of butyl | Antiviral properties | Different alkyl chain length affects activity |
| TAK-700 (N-(4-butyl-5-(propylthio)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | Propyl instead of methylthio | Non-steroidal anti-androgen | Focused on prostate cancer treatment |
| N-[5-benzylsulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane | Benzyl group instead of butyl | Antifungal activity | Enhanced reactivity due to benzyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
